molecular formula C20H22N2O6 B558232 Boc-Phe-ONp CAS No. 7535-56-0

Boc-Phe-ONp

Cat. No.: B558232
CAS No.: 7535-56-0
M. Wt: 386,39 g/mole
InChI Key: QZIWWFMMLBBICG-KRWDZBQOSA-N
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Mechanism of Action

Target of Action

Boc-Phe-ONp, also known as 4-Nitrophenyl (tert-butoxycarbonyl)-L-phenylalanine, is an organic compound . It is commonly used as a protective group in organic synthesis, particularly for protecting the amine groups of nucleophilic amino acids . The primary targets of this compound are therefore the amine groups of these amino acids.

Mode of Action

This compound interacts with its targets (the amine groups of nucleophilic amino acids) by forming a covalent bond, thereby protecting these groups from further reactions . This protection is temporary and can be removed in a subsequent deprotection step, allowing the introduction of other functional groups to synthesize complex organic molecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific amino acids it is protecting and the subsequent reactions these amino acids undergo once the protective group is removed. In general, this compound plays a crucial role in peptide synthesis, enabling the stepwise construction of peptide chains without unwanted side reactions .

Result of Action

The primary result of this compound’s action is the successful protection of amine groups in nucleophilic amino acids, allowing for the controlled synthesis of complex organic molecules . This has wide-ranging implications in fields such as drug discovery, where peptide synthesis is a key tool for creating new therapeutic agents .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. It is stable under basic conditions but will undergo hydrolysis under acidic conditions . Therefore, the pH of the reaction environment is a crucial factor in determining the efficacy and stability of this compound. Additionally, it should be stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Phe-ONp is typically synthesized through a series of organic reactions. One common method involves the reaction of nitrophenyl acetic acid with tert-butyl carbonate to form the corresponding ester. This ester is then reacted with L-phenylalanine under appropriate conditions to yield this compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Boc-Phe-ONp is often compared with other similar compounds such as Boc-D-phenylalanine 4-nitrophenyl ester (Boc-D-Phe-ONp) and Boc-L-phenylalanine 4-nitrophenyl ester (Boc-L-Phe-ONp). These compounds share similar structures and functions but differ in their stereochemistry and specific applications .

Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIWWFMMLBBICG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226326
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7535-56-0
Record name N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7535-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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